2-(1,3-benzodioxol-5-ylmethylamino)-N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-ylmethylamino)-N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)acetamide is an amino acid amide.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Sunder and Maleraju (2013) involved the synthesis of derivatives similar to 2-(1,3-benzodioxol-5-ylmethylamino)-N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)acetamide, focusing on anti-inflammatory activities. The chemical structures of these compounds were confirmed using NMR, IR, and Mass spectra techniques (Sunder & Maleraju, 2013).
Pharmacological Evaluation
- Wise et al. (1987) explored compounds with structures resembling this compound for potential antipsychotic properties. These compounds showed antipsychotic-like effects in animal tests but did not interact with dopamine receptors (Wise et al., 1987).
Anticancer Activities
- Duran and Ş. Demirayak (2012) synthesized acetamide derivatives, including those structurally similar to this compound, and tested their anticancer activities against a range of human tumor cell lines. Some compounds exhibited significant activity against melanoma-type cell lines (Duran & Ş. Demirayak, 2012).
Antimicrobial Potential
- Bondock et al. (2008) conducted a study synthesizing new heterocycles that share a similar structure with this compound. These compounds were evaluated for their antimicrobial properties (Bondock et al., 2008).
X-ray Crystallography and Molecular Conformations
- Narayana et al. (2016) examined compounds like this compound for their molecular conformations using X-ray crystallography. The study revealed different molecular conformations and hydrogen bonding in various dimensions (Narayana et al., 2016).
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C21H22N4O4/c1-14-20(21(27)25(24(14)2)16-6-4-3-5-7-16)23-19(26)12-22-11-15-8-9-17-18(10-15)29-13-28-17/h3-10,22H,11-13H2,1-2H3,(H,23,26) |
InChI Key |
HHIHHYXYXHILOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNCC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.